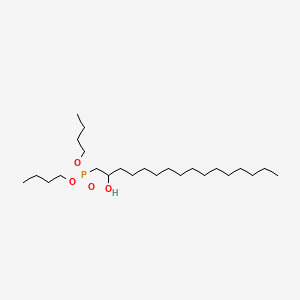
Dibutyl (2-hydroxyhexadecyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl (2-hydroxyhexadecyl)phosphonate is a chemical compound with the molecular formula C24H51O4P and a molecular weight of 434.63 g/mol . It is known for its unique structure, which includes a phosphonate group attached to a long hydrocarbon chain with a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyl (2-hydroxyhexadecyl)phosphonate can be synthesized through the reaction of dibutyl phosphite with 2-chlorohexadecanol . The reaction typically occurs under controlled conditions, often involving a catalyst to facilitate the process. The reaction can be represented as follows:
[ \text{Dibutyl phosphite} + \text{2-chlorohexadecanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl (2-hydroxyhexadecyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonate group can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphonates.
Aplicaciones Científicas De Investigación
Dibutyl (2-hydroxyhexadecyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism by which dibutyl (2-hydroxyhexadecyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyl phosphite
- 2-chlorohexadecanol
- Phosphonic acid derivatives
Uniqueness
Dibutyl (2-hydroxyhexadecyl)phosphonate is unique due to its combination of a long hydrocarbon chain with a hydroxyl group and a phosphonate group. This structure provides it with distinctive chemical properties, making it valuable in various applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
68992-15-4 |
|---|---|
Fórmula molecular |
C24H51O4P |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
1-dibutoxyphosphorylhexadecan-2-ol |
InChI |
InChI=1S/C24H51O4P/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-24(25)23-29(26,27-21-8-5-2)28-22-9-6-3/h24-25H,4-23H2,1-3H3 |
Clave InChI |
WKAMPYICUVBLIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(CP(=O)(OCCCC)OCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)







